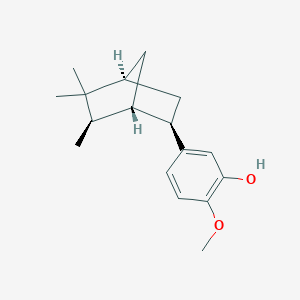
Oligomicina C
Descripción general
Descripción
The compound (1S,4E,5’R,6R,6’R,7S,8R,10S,11R,12R,14R,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-Ethyl-7,11,15-trihydroxy-6’-[(2S)-2-hydroxypropyl]-5’,6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2’-oxane]-3,9,13-trione is a complex organic molecule with a unique structure. It features multiple stereocenters and functional groups, making it an interesting subject for chemical research and applications.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
Target of Action
Oligomycin C primarily targets the ATP synthase , specifically the subunit-c of the Fo portion of the ATP synthase . ATP synthase is an enzyme that plays a crucial role in the synthesis of ATP (adenosine triphosphate), the main energy source in cells .
Mode of Action
Oligomycin C inhibits ATP synthase by blocking its proton channel (Fo subunit) . This action is necessary for the oxidative phosphorylation of ADP (adenosine diphosphate) to ATP . The compound binds to the surface of the c10 ring of the ATP synthase, making contact with two neighboring molecules . This position explains the inhibitory effect on ATP synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Oligomycin C is the oxidative phosphorylation pathway . By inhibiting ATP synthase, Oligomycin C disrupts the synthesis of ATP, which significantly reduces electron flow through the electron transport chain .
Pharmacokinetics
It is known that oligomycin c is soluble in ethanol, methanol, dmso, and dmf, but practically insoluble in water . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of ATP synthesis by Oligomycin C leads to a reduction in energy production within the cell . This can have various effects at the molecular and cellular levels, including promoting the necrosis pathway in cells over the apoptosis process . In cancer cells, Oligomycin C has been found to induce an oxidative and inflammatory response .
Action Environment
The action of Oligomycin C can be influenced by various environmental factors. could affect its bioavailability and efficacy in different biological environments. Furthermore, the compound’s action may also be influenced by the presence of other molecules in the environment that can interact with ATP synthase .
Análisis Bioquímico
Biochemical Properties
Oligomycin C, like its counterparts Oligomycins A and B, is an inhibitor of ATP synthase, an enzyme that synthesizes adenosine triphosphate (ATP) from adenosine diphosphate (ADP) and inorganic phosphate . The compound interacts with ATP synthase by binding to the surface of the c10 ring of the enzyme, making contact with two neighboring molecules . This interaction explains the inhibitory effect of Oligomycin C on ATP synthesis .
Cellular Effects
The effects of Oligomycin C on cells are primarily related to its inhibition of ATP synthesis. In SW480 colon cancer cells, for example, modulation of ATP synthase inhibition by exogenous Oligomycin C has been observed . This inhibition can lead to changes in cellular processes, including alterations in glucose uptake, ATP production, and lactate levels .
Molecular Mechanism
The molecular mechanism of Oligomycin C involves its binding to the ATP synthase enzyme. The compound binds to the surface of the c10 ring of the enzyme, making contact with two neighboring molecules . This binding inhibits the enzyme’s ability to synthesize ATP, thereby affecting cellular energy production .
Temporal Effects in Laboratory Settings
The effects of Oligomycin C over time in laboratory settings are primarily related to its impact on ATP synthesis. For instance, in SW480 colon cancer cells, dynamic changes in ATP production have been observed following modulation of ATP synthase inhibition by Oligomycin C .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Oligomycin C in animal models are limited, research on related compounds suggests potential impacts. For instance, intra-articular administration of Oligomycin, an inhibitor of mitochondrial function, has been shown to induce an oxidative and inflammatory response in rat knee joints .
Metabolic Pathways
Oligomycin C is involved in the metabolic pathway of ATP synthesis, where it interacts with the ATP synthase enzyme . By inhibiting this enzyme, Oligomycin C affects the production of ATP, a crucial molecule involved in energy transfer within cells .
Transport and Distribution
The transport and distribution of Oligomycin C within cells and tissues are closely tied to its interaction with ATP synthase. The compound binds to the enzyme, which is located in the inner mitochondrial membrane . This binding site is where Oligomycin C exerts its inhibitory effects on ATP synthesis .
Subcellular Localization
Oligomycin C is localized in the mitochondria, where it binds to the ATP synthase enzyme . This subcellular localization is crucial for the compound’s role in inhibiting ATP synthesis, as ATP synthase is located within the inner mitochondrial membrane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable processes for each step of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form additional hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield additional hydroxylated derivatives, while reduction could produce more saturated compounds.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other spirocyclic molecules and those with multiple stereocenters and functional groups. Examples might include:
- (1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-1-methyl-11-azapentacyclo[7.7.2.1~2,5~.0~3,8~.0~13,17~]nonadecane-4,5,7,8,14-pentol .
- (1S,4E,6R,7S,8R)-6,7,8-Tris(benzyloxy)-5-methoxy-4-cycloocten-1-ol .
Uniqueness
What sets this compound apart is its specific arrangement of functional groups and stereocenters, which confer unique chemical and biological properties
Propiedades
Número CAS |
11052-72-5 |
|---|---|
Fórmula molecular |
C45H74O10 |
Peso molecular |
775.1 g/mol |
Nombre IUPAC |
(27S)-22-ethyl-7,11,15-trihydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |
InChI |
InChI=1S/C45H74O10/c1-12-35-17-15-13-14-16-26(3)39(48)30(7)41(50)32(9)43(52)33(10)42(51)31(8)40(49)27(4)18-21-38(47)53-44-29(6)36(20-19-35)54-45(34(44)11)23-22-25(2)37(55-45)24-28(5)46/h13-15,17-18,21,25-37,39-40,43-44,46,48-49,52H,12,16,19-20,22-24H2,1-11H3/t25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,39?,40?,43?,44?,45-/m1/s1 |
Clave InChI |
CMMLZMMKTYEOKV-OWCJZXDLSA-N |
SMILES |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)C)C)O)C)C)O)C)C |
SMILES isomérico |
CCC1CCC2C(C(C([C@@]3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)C)C)O)C)C)O)C)C |
SMILES canónico |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)C)C)O)C)C)O)C)C |
Apariencia |
White Lyophilisate |
Key on ui other cas no. |
11052-72-5 |
Pictogramas |
Irritant |
Sinónimos |
(1R,2'R,4E,5'S,6S,6'S,7R,8S,10R,11S,12S,14S,15S,16R,18E,20E,22R,25S,28S,29R)-22-ethyl-3',4',5',6'-tetrahydro-7,11,15-trihydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethyl-spiro |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


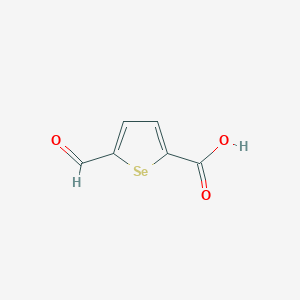
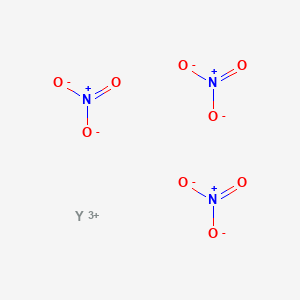
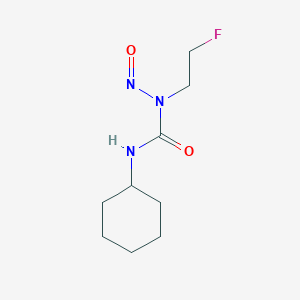
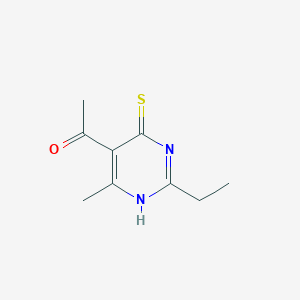
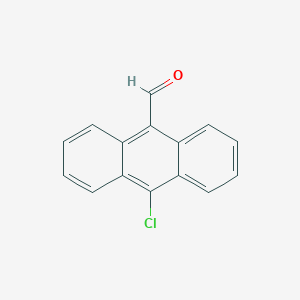
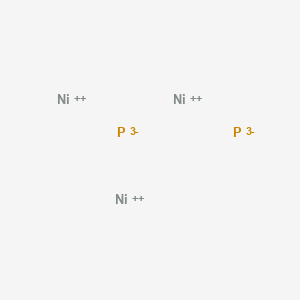
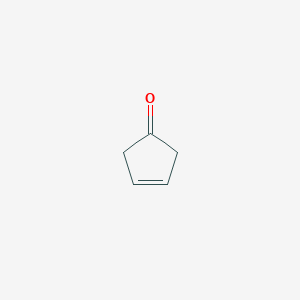
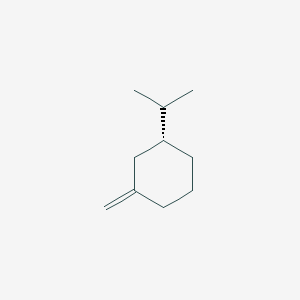
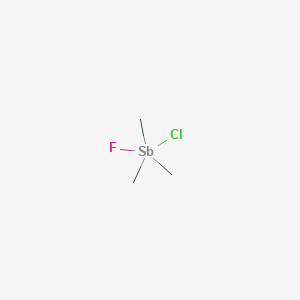
![2-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B76779.png)
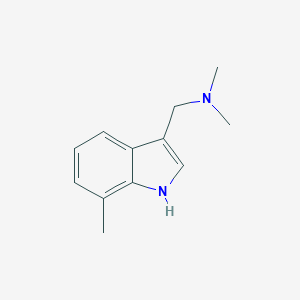
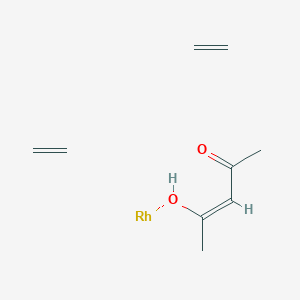
![Thiazolo[4,5-b]pyridine-2,5-diamine](/img/structure/B76785.png)
